7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine - 1241709-22-7

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

Catalog Number: EVT-2778609
CAS Number: 1241709-22-7
Molecular Formula: C18H12ClN3O
Molecular Weight: 321.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine belongs to the class of substituted [, ]oxazolo[4,5-d]pyrimidines. These compounds are heterocyclic organic compounds that contain both an oxazole and a pyrimidine ring fused together.

  • Role in Scientific Research: Substituted [, ]oxazolo[4,5-d]pyrimidines are being investigated for their potential biological activities, particularly as:
    • Potential Anticancer Agents: Research suggests some derivatives exhibit anticancer activity against various cancer cell lines [ [], [], [], [] ].
    • Potential Vasodilators: Studies indicate that certain derivatives may possess vasodilatory properties [ [] ].
Synthesis Analysis

Although the specific synthesis of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is not detailed in the provided papers, a general approach for the synthesis of [, ]oxazolo[4,5-d]pyrimidines can be outlined based on similar compounds:

  • Starting Materials: A common starting material for the synthesis of [, ]oxazolo[4,5-d]pyrimidines is 4-dichloromethylene-2-phenyl-1,3-oxazol-5(4H)-one [ [], [] ].
  • Reaction with Arylamidines: Reacting the starting material with an appropriately substituted arylamidine hydrochloride in the presence of a base like triethylamine leads to the formation of an intermediate 4,5-dihydro-1H-imidazol-5(4)-one derivative [ [], [] ].
  • Cyclization: Heating the intermediate in pyridine results in recyclization and cyclocondensation to yield the desired [, ]oxazolo[4,5-d]pyrimidine-7-one derivative [ [], [] ].
  • Chlorination (if necessary): Further chlorination at the 7-position can be achieved by heating the compound with phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline [ [] ].
Molecular Structure Analysis

The molecular structure of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine can be deduced based on its name and the general structure of [, ]oxazolo[4,5-d]pyrimidines:

  • Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines, to yield 7-amino derivatives of [, ]oxazolo[4,5-d]pyrimidine [ [], [] ]. This reaction allows for the introduction of diverse substituents at the 7-position, potentially influencing the biological activity of the resulting compounds.
  • Anticancer Activity: While specific targets remain to be elucidated, studies on [, ]oxazolo[4,5-d]pyrimidines and other heterocyclic compounds with similar structures suggest potential interactions with crucial cellular processes involved in cancer cell growth and proliferation. These may include:
    • Inhibition of DNA Synthesis: Some heterocycles are known to interfere with DNA replication, ultimately inhibiting cancer cell division [ [] ].
    • Cell Cycle Arrest: Certain compounds can induce cell cycle arrest at specific checkpoints, preventing uncontrolled cancer cell proliferation [ [] ].
    • Induction of Apoptosis: Some compounds can trigger programmed cell death (apoptosis) in cancer cells [ [] ].

7-(1,4-Diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1,3]oxazolo[4,5-d]pyrimidine

  • Compound Description: This compound is a 7-(1,4-diazepan)-substituted [, ]oxazolo[4,5-d]pyrimidine derivative. It exhibited significant growth inhibitory (GI50 in the range of 0.9-1.9 μM), cytostatic (TGI - 2.1-3.6 μM), and cytotoxic (LC50 - 5.9-7.4 μM) activities against tested cancer subpanels. []
  • Relevance: This compound shares the core [, ]oxazolo[4,5-d]pyrimidine structure with 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine. The key difference lies in the substituent at the 7-position, where a 1,4-diazepan group replaces the chlorine atom. Additionally, the phenyl and 4-methylphenyl substituents are swapped between the 2 and 5 positions, respectively. []

5-Phenyl-7-piperazin-1-yl-2-p-tolyl[1,3]oxazolo[4,5-d]pyrimidine

  • Compound Description: This compound belongs to a series of 7-piperazin-substituted [, ]oxazolo[4,5-d]pyrimidines. It exhibited notable growth inhibitory activity (GI50 ranging from 0.2-2.0 μM), cytostatic activity (TGI - 0.3-4.2 μM), and cytotoxic activity (LC50 - 0.6-7.8 μM, except for Leukemia CCRF-CEM cell line, LC50>100 μM) against a range of cancer cell lines. []
  • Relevance: This compound also shares the core [, ]oxazolo[4,5-d]pyrimidine scaffold with 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine. The main structural difference is the presence of a piperazine ring instead of a chlorine atom at the 7-position. []

4-Dichloromethylene-2-phenyl-1,3-oxazol-5(4H)-one

  • Compound Description: This compound serves as a versatile precursor for synthesizing diversely functionalized derivatives within the [, ]oxazolo[4,5-d]pyrimidine system. []
  • Relevance: This compound represents a key intermediate in the synthesis of [, ]oxazolo[4,5-d]pyrimidines, including 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine. Its dichloromethylene group at the 4-position is crucial for building the pyrimidine ring during synthesis. []

Properties

CAS Number

1241709-22-7

Product Name

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

IUPAC Name

7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine

Molecular Formula

C18H12ClN3O

Molecular Weight

321.76

InChI

InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

LOCJSLQTDVEZMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.